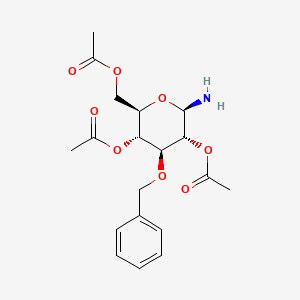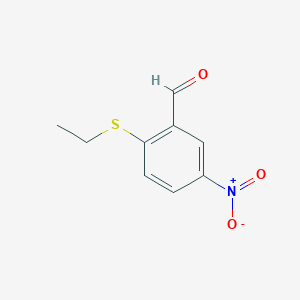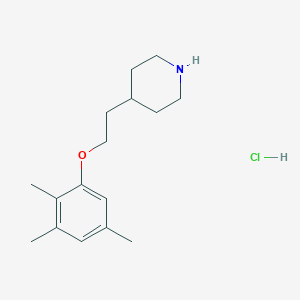![molecular formula C11H15Cl2NO B1397548 3-[(4-Chlorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219981-30-2](/img/structure/B1397548.png)
3-[(4-Chlorophenoxy)methyl]pyrrolidine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of “3-[(4-Chlorophenoxy)methyl]pyrrolidine hydrochloride” is 248.15 g/mol. The exact structure would include a pyrrolidine ring (a five-membered ring with one nitrogen atom), a chlorophenoxy group, and a methyl group.Physical And Chemical Properties Analysis
“3-[(4-Chlorophenoxy)methyl]pyrrolidine hydrochloride” is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.Applications De Recherche Scientifique
Synthesis and Reactivity
Pyrrolidines are crucial in heterocyclic organic chemistry due to their biological effects and potential industrial applications, such as in medicines, dyes, and agrochemical substances. The synthesis of pyrrolidines through [3+2] cycloaddition, demonstrating the polar nature of reactions and their ability to proceed under mild conditions, exemplifies the importance of pyrrolidine derivatives in synthetic chemistry (Żmigrodzka et al., 2022). Similarly, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones highlights the versatility of pyrrolidine compounds in producing useful intermediates for agrochemical and medicinal compounds (Ghelfi et al., 2003).
Biological Applications
Pyrrolidine derivatives have been studied for their antimicrobial and antifungal activities, indicating their potential in addressing various infections. The synthesis of novel bicyclic thiohydantoin fused to pyrrolidine compounds and their subsequent antimicrobial activity study against a range of bacterial strains, including S. aureus and E. coli, showcases the potential of pyrrolidine derivatives in developing new antibacterial agents (Nural et al., 2018).
Chemical Properties and Characterization
Research on pyrrolidine derivatives extends to exploring their chemical properties and structural characterization. For instance, studies on the solvatochromism of azo dyes containing pyrrolidine structures offer insights into the electronic properties of these compounds and their interactions with different solvents, further underlining the significance of pyrrolidine derivatives in developing materials with specific optical properties (Hofmann et al., 2008).
Mécanisme D'action
Propriétés
IUPAC Name |
3-[(4-chlorophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAKBPVNKACEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol](/img/structure/B1397465.png)


![3-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397469.png)
![3-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397471.png)
![3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397472.png)
![2-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397474.png)
![3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397475.png)
![3-[(2,4,5-Trichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397476.png)
![3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397477.png)


![3-[(2-Isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397481.png)
![3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397487.png)